molecular formula C20H13Cl2F6N3O3S B14947719 Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B14947719
M. Wt: 560.3 g/mol
InChI Key: OQBUBDDHZQYGCU-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the benzothiazole core: This step typically involves the cyclization of a 2-aminothiophenol derivative with a carboxylic acid or its derivative.

    Introduction of the hexafluoropropan-2-yl group: This step involves the reaction of the benzothiazole core with a hexafluoropropan-2-ylamine derivative under suitable conditions.

    Attachment of the 2,4-dichlorophenylcarbonyl group: This step involves the acylation of the intermediate with 2,4-dichlorobenzoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Chemical Reactions Analysis

Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific characteristics.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate can be compared with other similar compounds such as:

    Benzothiazole derivatives: These compounds share the benzothiazole core and may have similar biological activities.

    Hexafluoropropan-2-yl derivatives: Compounds with this group may exhibit similar chemical reactivity.

    2,4-Dichlorophenyl derivatives: These compounds may have similar substitution patterns and reactivity.

Properties

Molecular Formula

C20H13Cl2F6N3O3S

Molecular Weight

560.3 g/mol

IUPAC Name

ethyl 2-[[2-[(2,4-dichlorobenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C20H13Cl2F6N3O3S/c1-2-34-16(33)9-3-6-13-14(7-9)35-17(29-13)31-18(19(23,24)25,20(26,27)28)30-15(32)11-5-4-10(21)8-12(11)22/h3-8H,2H2,1H3,(H,29,31)(H,30,32)

InChI Key

OQBUBDDHZQYGCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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